Calcium levulinate dihydrate
Overview
Description
Calcium levulinate is a calcium salt of levulinic acid, a keto acid derived from the degradation of cellulose. It is a relatively new calcium supplement known for its high calcium content and excellent bioavailability. The compound is used to fortify foods and beverages, as well as in pharmaceutical formulations for calcium supplementation .
Mechanism of Action
Target of Action
Calcium levulinate dihydrate is primarily targeted towards the intestinal wall . It is a low molecular weight organic calcium ion type that is easily absorbed through the intestinal wall .
Mode of Action
Much like most calcium supplements, once calcium levulinate dissociates in the body after administration, absorption of the supplemental calcium ions across the intestinal wall serves to enhance calcium stores in the body .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption through the intestinal wall after administration . The resultant calcium levulinate formulation, when used as a calcium supplement, possesses a high calcium content that is observed to be 14.8% higher than the content typically found in calcium lactate . This suggests that it has a high bioavailability.
Result of Action
The primary result of this compound’s action is the enhancement of calcium stores in the body . This can contribute to improved bone health, muscle function, and nerve transmission.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium levulinate is synthesized through the direct reaction of levulinic acid with calcium hydroxide. The reaction is typically carried out at room temperature (20-25°C) with continuous stirring until the pH reaches 6.7. The mixture is then filtered, decolorized, and crystallized at low temperatures (0-5°C) to obtain the final product .
Industrial Production Methods: In industrial settings, calcium levulinate can also be produced using calcium carbonate derived from natural sources such as mussel shells. The shells are first deproteinized by calcination, and the resulting calcium carbonate is treated with levulinic acid to form calcium levulinate .
Chemical Reactions Analysis
Types of Reactions: Calcium levulinate primarily undergoes substitution reactions due to the presence of the keto group in levulinic acid. It can also participate in complexation reactions with various metal ions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as amines or alcohols under mild acidic or basic conditions.
Complexation Reactions: Calcium levulinate can form complexes with metal ions like iron or magnesium in aqueous solutions.
Major Products:
Substitution Reactions: The major products include substituted levulinates, which can be used in various chemical syntheses.
Complexation Reactions:
Scientific Research Applications
Calcium levulinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and metal complexes.
Biology: Calcium levulinate is studied for its role in calcium metabolism and its potential benefits in treating calcium deficiencies.
Medicine: It is used in pharmaceutical formulations to treat hypocalcemia and other calcium-related disorders.
Industry: The compound is used to fortify foods and beverages with calcium, enhancing their nutritional value
Comparison with Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium chloride
Comparison:
- Calcium Levulinate vs. Calcium Gluconate: Calcium levulinate offers higher solubility and better absorption compared to calcium gluconate .
- Calcium Levulinate vs. Calcium Lactate: Calcium levulinate has a higher calcium content and is more easily absorbed through the intestinal wall .
- Calcium Levulinate vs. Calcium Chloride: While calcium chloride is highly soluble, it is more irritating to the gastrointestinal tract compared to calcium levulinate .
Calcium levulinate stands out due to its high calcium content, excellent bioavailability, and minimal gastrointestinal irritation, making it a preferred choice for calcium supplementation.
Properties
IUPAC Name |
calcium;4-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O3.Ca/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKDPOQXVKRLEP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123-76-2 (Parent) | |
Record name | Calcium levulinate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8060454 | |
Record name | Pentanoic acid, 4-oxo-, calcium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |
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Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Solid; [Merck Index] Solid; [TCI America MSDS] | |
Record name | Calcium levulinate | |
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Mechanism of Action |
Much like most calcium supplements, once calcium levulinate dissociates in the body after administration, absorption of the supplemental calcium ions across the intestinal wall serves to enhance calcium stores in the body. Regardless, levulinic acid (LA) is a commonly used chemical with one carbonyl group, one carboxyl group, and alpha-H comprised in its inner structure, which belongs to short-chain and non-volatile fatty acids. Moreover, the carbon-oxygen double bond from LA's carbonyl group possesses a strong polarity, where the oxygen atom has a stronger electron attracting ability compared to the carbon atom, such that the pi electron will ultimately transfer into the greater electronegative oxygen, therefore resulting in the formation of a positive charge center in the carbon atom. The electrophilic center of the carbon atom subsequently plays a critical role when the carbonyl group performs chemical reactions. Owing to the relatively strong electron receptor effect of the oxygen atom of the carbonyl group, LA has higher dissociation constants than a common saturated acid, which allows it to possess a stronger corresponding acidity. Furthermore, LA can be isomerized into the enol-isomer, owing to the presence of the carbonyl group. The chemical structure of LA consequently has several highly active sites, which facilitates it being used as a chemical platform for preparing many other chemical products. For example, the special structure of LA allows various kinds of products to be generated by way of esterification, halogenation, hydrogenation, oxy-dehydrogenation, and/or condensation, among many other methods. | |
Record name | Calcium levulinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13800 | |
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CAS No. |
591-64-0 | |
Record name | Calcium levulinate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium levulinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13800 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pentanoic acid, 4-oxo-, calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanoic acid, 4-oxo-, calcium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium bis(4-oxovalerate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.843 | |
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Record name | CALCIUM LEVULINATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ966USIL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of calcium levulinate dihydrate?
A: this compound forms a one-dimensional coordination polymer. Its crystal structure is characterized by a central CaO8 complex unit. [] This unit, situated on a twofold rotation axis, consists of two water molecules acting as monodentate oxygen donors and two bidentate chelate levulinate ligands, each contributing three oxygen donors, two of which bridge to adjacent units. [] This arrangement creates a polymeric chain structure. Furthermore, the structure is stabilized by a network of intra- and intermolecular hydrogen bonds between water molecules and oxygen atoms. []
Q2: How can solid-state NMR be used to characterize this compound?
A: Solid-state (43)Ca NMR spectroscopy, combined with Density Functional Theory (DFT) calculations, can provide valuable insights into the structure of this compound. [] While the exact crystal structure might be unknown, researchers can deduce information about the coordination number of calcium in the compound by analyzing the isotropic calcium chemical shift and its correlation with the quadrupolar coupling constant. [] This approach provides a powerful tool for structural characterization, especially when traditional diffraction methods are insufficient.
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